An In-depth Technical Guide to Methyl 5-bromo-2-chloronicotinate
An In-depth Technical Guide to Methyl 5-bromo-2-chloronicotinate
Disclaimer: This technical guide provides comprehensive information on Methyl 5-bromo-2-chloronicotinate (CAS No. 78686-79-0) . It is important to note that publicly available scientific literature and chemical databases contain limited to no specific data for its isomer, Methyl 2-bromo-5-chloronicotinate . Due to this information gap, this document focuses on the well-characterized and commercially available isomer, Methyl 5-bromo-2-chloronicotinate, which is often used in similar fields of research and development.
Introduction
Methyl 5-bromo-2-chloronicotinate is a halogenated pyridine derivative that serves as a key building block in organic synthesis. Its trifunctional nature, featuring a methyl ester, a bromine atom, and a chlorine atom on the pyridine ring, offers multiple reaction sites for the construction of complex molecules. This versatility makes it a valuable intermediate in the pharmaceutical and agrochemical industries for the development of novel bioactive compounds.[1] The strategic placement of the halogen atoms allows for selective transformations, such as cross-coupling reactions and nucleophilic substitutions, enabling the synthesis of a diverse range of substituted pyridines.[1]
This guide provides a detailed overview of the chemical and physical properties of Methyl 5-bromo-2-chloronicotinate, its synthesis and reactivity, safety and handling protocols, and a representative experimental protocol for its application in organic synthesis.
Chemical and Physical Properties
The fundamental chemical and physical properties of Methyl 5-bromo-2-chloronicotinate are summarized in the tables below. This data is essential for its appropriate handling, storage, and application in experimental settings.
Identity and Structure
| Property | Value | Source(s) |
| IUPAC Name | methyl 5-bromo-2-chloropyridine-3-carboxylate | [2] |
| Synonyms | 5-Bromo-2-chloronicotinic acid methyl ester, Methyl 5-bromo-2-chloro-3-pyridinecarboxylate | [3][4] |
| CAS Number | 78686-79-0 | [3] |
| Molecular Formula | C₇H₅BrClNO₂ | [3][4] |
| Molecular Weight | 250.48 g/mol | [3][4] |
| SMILES | COC(=O)C1=C(N=CC(=C1)Br)Cl | [2] |
| InChI | InChI=1S/C7H5BrClNO2/c1-12-7(11)5-2-4(8)3-10-6(5)9/h2-3H,1H3 | [2] |
Physical Properties
| Property | Value | Source(s) |
| Appearance | White to light yellow to light orange powder/crystal | [3][4] |
| Melting Point | 50 - 54 °C | [3] |
| Boiling Point | ~286.5 °C at 760 mmHg (Predicted) | [5] |
| Density | ~1.7 g/cm³ (Predicted) | [5] |
| Purity | ≥98% (GC) | [3][4] |
Synthesis and Reactivity
Synthesis
While specific, detailed industrial synthesis protocols for Methyl 5-bromo-2-chloronicotinate are often proprietary, a general synthetic approach can be inferred from standard organic chemistry principles. A plausible route involves a multi-step process starting from a more readily available pyridine derivative. For instance, 2-chloronicotinic acid could serve as a precursor, which would then undergo bromination followed by esterification with methanol to yield the final product.[5] The precise reagents and reaction conditions would be optimized to maximize yield and purity.
Reactivity and Applications
Methyl 5-bromo-2-chloronicotinate is a versatile intermediate primarily utilized in the synthesis of more complex molecules for the pharmaceutical and agrochemical sectors.[1] The differential reactivity of the two halogen atoms is a key feature of its chemical behavior. The chlorine atom at the 2-position is generally more susceptible to nucleophilic aromatic substitution, while the bromine atom at the 5-position is well-suited for various palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Buchwald-Hartwig reactions.
This dual reactivity allows for a stepwise and controlled functionalization of the pyridine ring, making it a valuable tool for building molecular diversity. Its applications include:
-
Pharmaceutical Development: As an intermediate in the synthesis of active pharmaceutical ingredients (APIs), particularly for neurological disorders.[1][3]
-
Agrochemical Chemistry: Used in the preparation of novel herbicides and fungicides.[1][3]
-
Materials Science: Employed in the development of new polymers and coatings.[1][3]
-
Biochemical Research: Utilized in studies related to enzyme inhibition and receptor binding.[1][3]
Experimental Protocols
A common and powerful application of Methyl 5-bromo-2-chloronicotinate is in the Suzuki-Miyaura cross-coupling reaction to form a new carbon-carbon bond at the 5-position of the pyridine ring. Below is a representative, generalized experimental protocol for such a reaction.
Reaction: Suzuki-Miyaura Coupling of Methyl 5-bromo-2-chloronicotinate with an Arylboronic Acid.
Disclaimer: This is a generalized protocol and should be adapted and optimized for specific substrates and laboratory conditions. Appropriate safety precautions must be taken at all times.
Materials:
-
Methyl 5-bromo-2-chloronicotinate
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent (e.g., a mixture of 1,4-dioxane and water)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
-
Reagents for workup and purification (e.g., ethyl acetate, brine, magnesium sulfate, silica gel for column chromatography)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar and a condenser, add Methyl 5-bromo-2-chloronicotinate (1.0 eq), the arylboronic acid (1.1 - 1.5 eq), and the base (2.0 - 3.0 eq).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v). Subsequently, add the palladium catalyst (0.01 - 0.05 eq).
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate (3 x volume).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.
Mandatory Visualizations
Logical Relationship: Reactivity of Methyl 5-bromo-2-chloronicotinate
Caption: Reactivity sites of Methyl 5-bromo-2-chloronicotinate.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: General workflow for Suzuki-Miyaura coupling.
Safety and Handling
Methyl 5-bromo-2-chloronicotinate is a chemical that requires careful handling in a laboratory setting. The following is a summary of key safety information. Always refer to the latest Safety Data Sheet (SDS) from the supplier before use.
Hazard Identification
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[6]
-
Skin Irritation: Causes skin irritation.[1]
-
Eye Irritation: Causes serious eye irritation.[1]
Recommended Handling Procedures
-
Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood.[7][8]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection (safety goggles and/or face shield).[7][8]
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[7][8]
-
Spills: In case of a spill, avoid generating dust. Sweep up and place in a suitable container for disposal.
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]
-
Keep away from incompatible materials such as strong oxidizing agents.
First Aid Measures
-
Inhalation: Move the victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[7][8]
-
Skin Contact: Wash off immediately with plenty of soap and water. If skin irritation occurs, get medical advice.[7][8]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[7][8]
-
Ingestion: Rinse mouth. Call a poison center or doctor if you feel unwell.[7]
References
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. PubChemLite - Methyl 5-bromo-2-chloronicotinate (C7H5BrClNO2) [pubchemlite.lcsb.uni.lu]
- 3. chemimpex.com [chemimpex.com]
- 4. Methyl 5-Bromo-2-chloronicotinate | CymitQuimica [cymitquimica.com]
- 5. nbinno.com [nbinno.com]
- 6. Methyl 5-bromo-2-chloroisonicotinate | C7H5BrClNO2 | CID 26966728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
